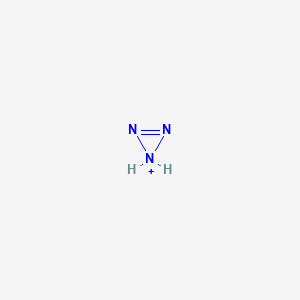![molecular formula C9H14O2 B14364188 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane CAS No. 90438-56-5](/img/structure/B14364188.png)
4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane is a unique organic compound characterized by its spirocyclic structure, which includes two ether linkages. This compound is part of a broader class of spiro compounds that have garnered significant interest due to their intriguing conformational and stereochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane typically involves the formation of spirocyclic rings through cyclization reactions. One common method includes the reaction of diols with appropriate ketones or aldehydes under acidic conditions to form the spirocyclic ether .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spirocyclic ethers into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and conformational dynamics.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane involves its interaction with molecular targets through its spirocyclic structure. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Known for its use in biodegradable polyorthoesters.
1,7-Dioxaspiro[5.5]undecane: Commonly used in the synthesis of acid-degradable core-crosslinked micelles.
3-Oxaspiro[5,5]undecane-2,4-dione: Utilized in various synthetic applications.
Uniqueness: 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane stands out due to its specific spirocyclic structure, which imparts unique conformational properties and reactivity. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
90438-56-5 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
4,10-dioxadispiro[2.1.45.23]undecane |
InChI |
InChI=1S/C9H14O2/c1-2-4-9(3-1)10-7-8(11-9)5-6-8/h1-7H2 |
Clé InChI |
CZGUQUPKWVVXAL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)OCC3(O2)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
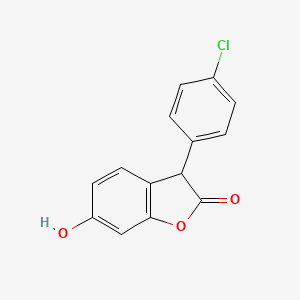
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/structure/B14364118.png)

![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)

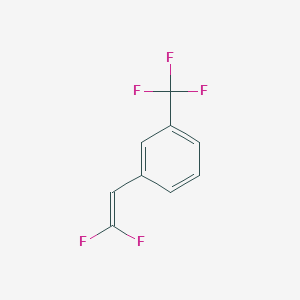
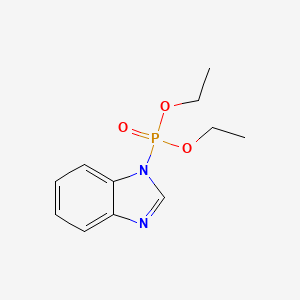

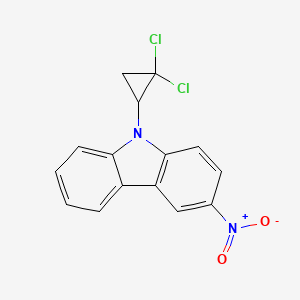

![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
